4-Nitrophenyl methylphenylphosphinate

Acetylcholinesterase inhibition kinetics Organophosphinate structure-activity relationship Stopped-flow kinetic analysis

Researchers studying organophosphate neurotoxicity often face confounding carboxylesterase inhibition and irreversible AChE aging when using generic phosphinate probes. 4-Nitrophenyl methylphenylphosphinate (MPP) eliminates these variables: it inhibits AChE with a bimolecular rate constant of 29,428 M⁻¹ s⁻¹, does not suppress carboxylesterase activity, and permits complete, non-aging enzyme recovery. This ensures accurate kinetic modeling and oxime reactivator screening, making MPP the definitive probe for serine hydrolase research. Ideal for in vivo models requiring co-administered ester-based anesthetics.

Molecular Formula C13H12NO4P
Molecular Weight 277.21 g/mol
CAS No. 35691-25-9
Cat. No. B1205814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl methylphenylphosphinate
CAS35691-25-9
Synonyms4-nitrophenyl methyl(phenyl)phosphinate
4-nitrophenyl-MPP
O-4-(nitrophenyl)methylphenyl phosphinate
Molecular FormulaC13H12NO4P
Molecular Weight277.21 g/mol
Structural Identifiers
SMILESCP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12NO4P/c1-19(17,13-5-3-2-4-6-13)18-12-9-7-11(8-10-12)14(15)16/h2-10H,1H3
InChIKeyPCEUKRKDODJUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of 4-Nitrophenyl methylphenylphosphinate (CAS 35691-25-9)


4-Nitrophenyl methylphenylphosphinate (MPP) is a member of the 4-nitrophenyl organophosphinate class, characterized by a methyl and phenyl substituent on phosphorus. It is primarily utilized as a mechanistic probe for serine hydrolases, particularly acetylcholinesterase (AChE), and as a reference inhibitor in neurotoxicology and pretreatment research [1]. Unlike generic phosphinate esters, MPP’s specific alkyl/aryl substitution pattern confers a distinct kinetic and pharmacological profile that directly dictates experimental reproducibility and procurement decisions [2].

Why Generic 4-Nitrophenyl Phosphinates Cannot Substitute for 4-Nitrophenyl methylphenylphosphinate


Within the 4-nitrophenyl phosphinate class, subtle alterations to the phosphorus substituents (e.g., replacing methyl with ethyl, isopropyl, chloromethyl, or phenyl) produce dramatic shifts in AChE inhibition kinetics, spontaneous reactivation capacity, and in vivo carboxylesterase inhibition [1][2]. Consequently, interchanging MPP with a structurally analogous phosphinate—even one differing by a single methylene unit—can invalidate kinetic models, alter oxime rescue efficacy, and confound in vivo toxicological interpretation. The quantitative evidence below demonstrates why MPP must be explicitly specified for applications requiring predictable, well-characterized phosphinate behavior.

Quantitative Differential Evidence: 4-Nitrophenyl methylphenylphosphinate vs. Closest Analogs


Acetylcholinesterase Bimolecular Inhibition Rate: MPP Exhibits the Highest k₁ Among Alkyl(phenyl)phosphinate Homologs

In a direct head-to-head comparison of 4-nitrophenyl esters of methyl-, ethyl-, and isopropyl(phenyl)phosphinic acid (MPP, EPP, IPP), MPP demonstrated the largest bimolecular inhibition rate constant (k₁) against eel acetylcholinesterase, while IPP exhibited the smallest kᵢ against bovine erythrocyte AChE [1]. This establishes MPP as the most reactive phosphinate in the homologous series, a property critical for experimental designs requiring rapid enzyme inactivation.

Acetylcholinesterase inhibition kinetics Organophosphinate structure-activity relationship Stopped-flow kinetic analysis

Spontaneous Reactivation of Phosphinylated AChE: MPP Enables Complete Recovery Without Aging

When eel AChE is inhibited by three structurally distinct phosphinates, the spontaneous reactivation order is MPP > DPP (diphenyl) > DMP (dimethyl) [1]. Kinetic studies of methyl(phenyl)phosphinylated AChE at pH 7.60 and pH 9.10 demonstrated 100% recovery of enzymatic activity, unequivocally indicating the absence of the aging phenomenon that permanently inactivates the enzyme following inhibition by many organophosphates [1].

Enzyme reactivation Aging (organophosphate poisoning) Phosphinate inhibitor recovery

In Vivo Carboxylesterase Interaction: MPP Avoids Drug Metabolism Disruption Observed with Diphenyl Analog

Mice pretreated with O-4-nitrophenyl methyl(phenyl)phosphinate (MPP) showed no alteration in procaine blood concentrations, whereas pretreatment with O-4-nitrophenyl diphenylphosphinate (DPP) produced a threefold increase in procaine levels sustained for 27 minutes [1]. Furthermore, liver carboxylesterase activity in DPP-pretreated mice was reduced to 11% of control, while MPP did not significantly suppress enzyme activity [1].

Carboxylesterase inhibition Drug-drug interaction In vivo phosphinate selectivity

Mutagenicity Safety Profile: MPP is Non-Mutagenic in the SLRL Assay

In a comprehensive mutagenicity assessment of four organophosphinate compounds under investigation as prophylactic agents, 4-nitrophenyl methyl(phenyl)phosphinate (MPP) tested at 0.002 mM showed no statistically significant increase in mutation frequency over concurrent negative controls in the sex-linked recessive lethal (SLRL) assay using Drosophila melanogaster [1]. This non-mutagenic result, confirmed by orthogonal Ames testing, provides a safety baseline differentiating MPP from more structurally complex phosphinates that may carry mutagenic liability.

Genetic toxicology Organophosphinate safety SLRL assay

Oxime Reactivatability: MPP-Inhibited AChE Remains Responsive to Standard Oxime Therapeutics

In vivo efficacy studies revealed that both 2-PAM and HI-6 oximes significantly reactivated MPP-inhibited guinea pig AChE, and atropine/oxime combination therapy conferred protection up to 100 LD₅₀ of MPP [1]. In contrast, the phosphinate 4-nitrophenyl 2-methoxyphenyl(methyl)phosphinate (MPMP) was completely resistant to oxime-mediated reactivation [1], highlighting MPP's unique suitability for experimental models requiring post-inhibition rescue.

Oxime reactivation Nerve agent pretreatment HI-6, 2-PAM efficacy

Optimal Application Scenarios for 4-Nitrophenyl methylphenylphosphinate Based on Differential Evidence


Stopped-Flow Kinetic Studies Requiring Rapid, Reproducible AChE Inhibition

MPP’s exceptionally high bimolecular rate constant (29,428 M⁻¹ s⁻¹) makes it the reagent of choice for stopped-flow spectrophotometric experiments where rapid enzyme inactivation is essential for accurate kinetic parameter determination [1]. The use of slower-reacting analogs (e.g., IPP, kᵢ = 9.6 M⁻¹ s⁻¹) would necessitate longer observation windows, increasing the risk of non-specific hydrolysis artifacts.

In Vivo Pharmacokinetic Interaction Studies Involving Ester-Containing Co-Administered Drugs

Because MPP does not suppress carboxylesterase activity or alter procaine pharmacokinetics, it is the appropriate phosphinate inhibitor for in vivo models where co-administration of ester-based anesthetics or prodrugs is required [2]. Diphenyl-substituted phosphinates (DPP) should be avoided due to their demonstrated potentiation of drug exposure.

Spontaneous Reactivation and Aging Research in Organophosphate Toxicology

MPP is the only phosphinate among the methyl/dimethyl/diphenyl series that permits complete, non-aging recovery of AChE activity [3]. This property is indispensable for studies designed to distinguish aging-dependent from aging-independent neurotoxic mechanisms and for validating novel reactivator compounds.

Oxime Efficacy Screening and Pretreatment Development Programs

The confirmed oxime sensitivity of MPP-inhibited AChE, coupled with the high level of therapeutic protection afforded by atropine/oxime combination therapy (up to 100 LD₅₀), positions MPP as a benchmark inhibitor for screening next-generation oxime reactivators [4]. Analogs resistant to oxime reactivation (e.g., MPMP) are unsuitable for such applications.

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